molecular formula C12H15ClN2O2 B1465060 N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220020-61-0

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1465060
M. Wt: 254.71 g/mol
InChI Key: YTBFCANHBMHZJA-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide” is a chemical compound with the CAS number 1220020-61-0 . It has a molecular weight of 254.71 and its molecular formula is C12H15ClN2O2 .


Molecular Structure Analysis

The SMILES notation of this compound is C1COCCC1C(=O)NC2=C(C=CC(=C2)N)Cl . This notation provides a way to represent the structure of the molecule in a text format.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide and its derivatives have been synthesized and evaluated for their potential biological activities. Notably, a study on the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives demonstrated significant inhibition on bacterial and fungal growth, showcasing the compound's potential in antimicrobial applications (Akbari et al., 2008).

Electroluminescent Compound Synthesis

Another important application is in the synthesis of organic electroluminescent compounds. For instance, a compound synthesized using a similar chlorophenyl pyran derivative demonstrated its utility in electroluminescent applications, highlighting the broader applicability of such compounds in material science and electronics (Shi Juan-ling, 2006).

Antitumor Activities

Furthermore, derivatives of N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide have been explored for their antitumor activities. A study on the synthesis and antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide revealed promising antitumor activities, suggesting the potential use of these compounds in developing new anticancer drugs (Z. Xin, 2012).

Synthesis of Novel Heterocyclic Compounds

The versatility of N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is further demonstrated in the synthesis of novel heterocyclic compounds. Research on the synthesis of novel oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety indicated the potential for better hypertensive activity, underscoring the compound's utility in medicinal chemistry (Kumar & Mashelker, 2007).

Antimicrobial and Anticancer Agents

Additionally, pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives synthesized from related compounds, have shown potential as antimicrobial and anticancer agents, further broadening the scope of research and application of these chemicals in therapeutic contexts (Hafez et al., 2016).

properties

IUPAC Name

N-(5-amino-2-chlorophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFCANHBMHZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187234
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

CAS RN

1220020-61-0
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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